molecular formula C17H10O2S B14588694 2-Phenyl-4H-thieno[3,2-c][1]benzopyran-4-one CAS No. 61491-10-9

2-Phenyl-4H-thieno[3,2-c][1]benzopyran-4-one

Cat. No.: B14588694
CAS No.: 61491-10-9
M. Wt: 278.3 g/mol
InChI Key: PYNKUBHLHJYANC-UHFFFAOYSA-N
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Description

2-Phenyl-4H-thieno3,2-cbenzopyran-4-one is a heterocyclic compound that belongs to the class of thienobenzopyran derivatives This compound is characterized by a fused ring system that includes a thiophene ring and a benzopyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4H-thieno3,2-cbenzopyran-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of aromatic aldehydes, 4-hydroxycoumarin, and in situ generated phenacyl pyridinium bromide over SiO2 nanoparticles as a non-metal oxide catalyst . This protocol is environmentally favorable as it does not require organic solvents.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis protocols used in laboratory settings can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4H-thieno3,2-cbenzopyran-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives depending on the reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-Phenyl-4H-thieno3,2-cbenzopyran-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-Phenyl-4H-thieno3,2-cbenzopyran-4-one can be compared with other similar compounds such as:

The uniqueness of 2-Phenyl-4H-thieno3,2-cbenzopyran-4-one lies in its fused thiophene ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

61491-10-9

Molecular Formula

C17H10O2S

Molecular Weight

278.3 g/mol

IUPAC Name

2-phenylthieno[3,2-c]chromen-4-one

InChI

InChI=1S/C17H10O2S/c18-17-13-10-15(11-6-2-1-3-7-11)20-16(13)12-8-4-5-9-14(12)19-17/h1-10H

InChI Key

PYNKUBHLHJYANC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)C4=CC=CC=C4OC3=O

Origin of Product

United States

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